Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(4-methyl-1-piperidinyl)ethyl ester, hydrochloride
Description
This compound features a cyclopropanecarboxylic acid core substituted with two phenyl groups at the 2,2-positions, esterified with a 2-(4-methylpiperidinyl)ethyl group, and stabilized as a hydrochloride salt. Cyclopropane rings are known for their strain-induced reactivity, which can enhance binding affinity in pharmaceuticals or pesticidal agents . The 4-methylpiperidinyl moiety introduces a tertiary amine, which may improve solubility via hydrochloride salt formation and modulate receptor binding .
Properties
CAS No. |
37124-13-3 |
|---|---|
Molecular Formula |
C24H30ClNO2 |
Molecular Weight |
400.0 g/mol |
IUPAC Name |
2-(4-methylpiperidin-1-yl)ethyl 2,2-diphenylcyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C24H29NO2.ClH/c1-19-12-14-25(15-13-19)16-17-27-23(26)22-18-24(22,20-8-4-2-5-9-20)21-10-6-3-7-11-21;/h2-11,19,22H,12-18H2,1H3;1H |
InChI Key |
FQSSZIOILBMJKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CCOC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Preparation Methods
Esterification Route
The primary synthetic approach to prepare Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(4-methyl-1-piperidinyl)ethyl ester, hydrochloride involves the esterification of cyclopropanecarboxylic acid derivatives with 2-(4-methyl-1-piperidinyl)ethanol. This reaction is typically catalyzed by strong acid catalysts such as sulfuric acid or hydrochloric acid under reflux conditions. The process enables the formation of the ester bond linking the cyclopropanecarboxylic acid moiety and the piperidinyl ethyl group, followed by conversion to the hydrochloride salt for stability and handling.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclopropanecarboxylic acid derivative + 2-(4-methyl-1-piperidinyl)ethanol | Acid catalyst (H2SO4 or HCl), reflux | Ester formation |
| 2 | Ester product + HCl | Ambient or controlled temperature | Hydrochloride salt formation |
Industrial Production and Optimization
Industrial scale synthesis often employs continuous flow reactors to optimize yield and purity. Key parameters controlled during production include temperature, pressure, and reactant concentration. This control ensures consistent product quality and scalability. The process typically avoids harsh solvents and aims for environmentally safer conditions where possible.
Alternative Synthetic Routes and Cyclopropanation
Cyclopropanation via Tetrahydrothiophenium Ylide Intermediates
A patented method describes the preparation of cyclopropane carboxylic acid esters using tetrahydrothiophenium salts. The process involves:
- Formation of tetrahydrothiophenium carboxymethylide esters by reaction of tetrahydrothiophenium salts with aqueous bases (sodium or potassium hydroxide/carbonate) in inert solvents such as methylene chloride or chloroform at mild temperatures (10–50 °C).
- Subsequent reaction of these ylides with activated olefins to form cyclopropane carboxylic acid esters under anhydrous conditions and inert atmosphere (e.g., nitrogen) at 25–100 °C.
This method allows high conversion rates (up to 95%) and yields cyclopropane derivatives with controlled stereochemistry and substitution patterns.
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield/Conversion |
|---|---|---|---|---|
| 1 | Tetrahydrothiophenium salt + base + inert solvent | 10–50 | 10 min–16 h | Formation of ylide |
| 2 | Ylide + activated olefin + inert solvent + N2 atmosphere | 25–100 | 1.5–5 h | Up to 95% conversion |
Cyclopropanecarboxylate Ester Formation via Halobutyrate Cyclization
Another process involves:
- Cleavage of γ-butyrolactone with hydrogen chloride in aqueous sulfuric acid to form 4-chlorobutyric acid.
- Conversion of 4-chlorobutyric acid to chlorobutyrate esters.
- Cyclization of chlorobutyrate esters with sodium hydroxide in the presence of phase transfer catalysts (PTC) in chlorinated solvents (e.g., dichloromethane) to yield cyclopropanecarboxylate esters.
- Amidation or esterification steps follow to obtain the target compounds.
This method, however, involves handling chlorinated solvents and requires careful optimization to improve yield (reported less than 46% in some cases without recycling) and purity.
Related Synthetic Intermediates and Functionalization
Piperidinyl Derivative Formation
The piperidinyl moiety is introduced via reactions involving 4-methyl-1-piperidinyl ethanol derivatives. These intermediates can be synthesized or functionalized through:
- Alkylation or acylation reactions on piperidine rings.
- Reduction or substitution reactions to introduce diphenylmethyl groups.
- Purification steps including filtration, crystallization, and drying to obtain pharmaceutically acceptable intermediates.
These steps are crucial for producing the 2-(4-methyl-1-piperidinyl)ethyl ester moiety of the compound.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Intermediates | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Acid-Catalyzed Esterification | Cyclopropanecarboxylic acid + 2-(4-methyl-1-piperidinyl)ethanol + H2SO4/HCl | Reflux, acid catalyst | Straightforward, scalable | Requires strong acid catalysts |
| Tetrahydrothiophenium Ylide Route | Tetrahydrothiophenium salts + bases + activated olefins | Mild temperature, inert atmosphere | High conversion, stereocontrol | Multi-step, requires inert gas |
| Halobutyrate Cyclization | γ-Butyrolactone + HCl + NaOH + PTC + chlorinated solvents | 20–200 °C, phase transfer catalysis | Established for cyclopropane esters | Use of chlorinated solvents, moderate yield |
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(4-methyl-1-piperidinyl)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(4-methyl-1-piperidinyl)ethyl ester, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(4-methyl-1-piperidinyl)ethyl ester, hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Key Observations :
- Substituent Impact : The target compound’s diphenyl groups contrast with chlorine or ethoxy substituents in pesticides (e.g., tetramethrin, etaconazole) . Diphenyl groups may enhance aromatic stacking interactions in drug-receptor binding compared to halogenated agrochemical derivatives.
- Ester Variations : The 2-(4-methylpiperidinyl)ethyl ester in the target compound differs from tetramethrin’s isoindolyl ester or etaconazole’s dioxolane-linked triazole. Piperidine esters are common in CNS-targeting drugs due to improved blood-brain barrier penetration .
- Amine Functionality: Unlike the tertiary amine in the target’s piperidinyl group, 1-(2-aminoethyl)cyclopropanecarboxylic acid hydrochloride contains a primary amine, which may alter solubility and metabolic stability .
Pharmacological and Toxicological Profiles
- Agrochemicals (e.g., Tetramethrin) : Exhibit neurotoxicity via sodium channel modulation in insects. The target compound’s piperidinyl group could theoretically interact with mammalian ion channels, but its diphenyl groups might reduce pesticidal activity by increasing steric hindrance .
- Pharmaceutical Building Blocks (e.g., 1-(2-aminoethyl) derivatives): Used in synthesizing EDG2 inhibitors for cardiovascular diseases.
Physicochemical Properties
- Salt Formation : The hydrochloride salt improves solubility relative to neutral esters like tetramethrin, aligning with trends observed in amine-containing pharmaceuticals .
Biological Activity
Cyclopropanecarboxylic acid, 2,2-diphenyl-, 2-(4-methyl-1-piperidinyl)ethyl ester, hydrochloride (CAS No. 37124-13-3) is a complex organic compound with significant potential in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C24H30ClNO2 |
| Molecular Weight | 400.0 g/mol |
| IUPAC Name | 2-(4-methylpiperidin-1-yl)ethyl 2,2-diphenylcyclopropane-1-carboxylate; hydrochloride |
| CAS Number | 37124-13-3 |
Structural Characteristics
The compound features a cyclopropane ring, which contributes to its unique chemical properties and biological activities. Its structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution reactions .
Cyclopropanecarboxylic acid derivatives are known to interact with specific molecular targets within biological systems. The mechanism of action often involves modulation of enzyme activity or receptor interactions that trigger downstream signaling pathways. For instance, studies suggest that these compounds may enhance the stability of certain prodrugs under hydrolytic conditions, which is crucial for their therapeutic efficacy .
Pharmacological Studies
Research indicates that cyclopropanecarboxylic acid esters exhibit significant biological activity:
- Stability Under Hydrolysis : Cyclopropanecarboxylic acid esters demonstrate increased stability compared to other esters under both acidic and basic conditions. For example, a cyclopropane analogue showed a half-life exceeding 300 hours at pH 6 and elevated temperatures, indicating its potential as a prodrug .
- Interaction with Biomolecules : These compounds have been investigated for their interactions with various biomolecules, suggesting a role in modulating biological responses. The unique structure allows for specific binding to target proteins or enzymes .
Case Studies
- Prodrug Development : A study highlighted the potential of cyclopropanecarboxylic acid esters as prodrugs that could improve drug delivery and efficacy by enhancing stability in physiological conditions .
- Anticancer Activity : Preliminary studies have suggested that derivatives of cyclopropanecarboxylic acid may exhibit anticancer properties by inducing apoptosis in cancer cell lines. Further research is needed to elucidate the specific pathways involved.
- Neuropharmacological Effects : The compound's interaction with neurotransmitter systems has been a focus of research, particularly regarding its potential effects on mood and cognition through modulation of serotonin receptors .
Medicinal Chemistry
The compound's unique properties make it valuable in medicinal chemistry for developing new therapeutic agents. Its ability to act as a prodrug enhances its potential applications in treating various diseases.
Organic Synthesis
In organic synthesis, cyclopropanecarboxylic acid derivatives serve as important building blocks for synthesizing more complex molecules due to their reactivity and stability under different conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
